molecular formula C13H22O5 B14638849 Propanedioic acid, cyclohexylhydroxy-, diethyl ester CAS No. 56150-06-2

Propanedioic acid, cyclohexylhydroxy-, diethyl ester

Cat. No.: B14638849
CAS No.: 56150-06-2
M. Wt: 258.31 g/mol
InChI Key: GYLGIEQZIRQAFI-UHFFFAOYSA-N
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Description

Propanedioic acid, cyclohexylhydroxy-, diethyl ester, also known as diethyl cyclohexylhydroxymalonic acid ester, is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of two ester groups and a cyclohexylhydroxy group attached to the malonic acid backbone. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, cyclohexylhydroxy-, diethyl ester typically involves the esterification of cyclohexylhydroxymalonic acid. One common method is the reaction of cyclohexylhydroxymalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of diethyl malonate followed by the introduction of the cyclohexylhydroxy group. This can be achieved through various methods, including the use of cyclohexylhydroxy derivatives and appropriate catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, cyclohexylhydroxy-, diethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and diols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Propanedioic acid, cyclohexylhydroxy-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, cyclohexylhydroxy-, diethyl ester involves its reactivity as a malonic ester. The compound can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonic ester without the cyclohexylhydroxy group.

    Dimethyl malonate: Another malonic ester with methyl groups instead of ethyl groups.

    Cyclohexylmalonic acid: Similar structure but lacks the ester groups.

Uniqueness

Propanedioic acid, cyclohexylhydroxy-, diethyl ester is unique due to the presence of both ester groups and a cyclohexylhydroxy group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various scientific applications.

Properties

CAS No.

56150-06-2

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 2-cyclohexyl-2-hydroxypropanedioate

InChI

InChI=1S/C13H22O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h10,16H,3-9H2,1-2H3

InChI Key

GYLGIEQZIRQAFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)(C(=O)OCC)O

Origin of Product

United States

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